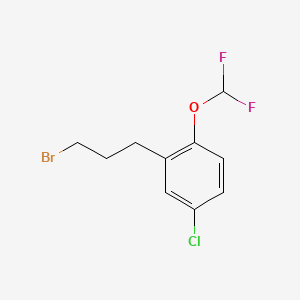
1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, featuring a bromopropyl group, a chloro substituent, and a difluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by chlorination and the introduction of the difluoromethoxy group. One common method involves the reaction of 3-bromopropylbenzene with chlorinating agents under controlled conditions to introduce the chloro substituent. The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or functionalized derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
科学研究应用
1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the chloro and difluoromethoxy groups can participate in non-covalent interactions, such as hydrogen bonding or van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different chemical properties and reactivity.
5-Chloro-2-(difluoromethoxy)benzene:
1-(3-Bromopropyl)-2-chlorobenzene: Similar structure but different positioning of the chloro group, leading to variations in reactivity and applications.
Uniqueness
1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C10H10BrClF2O |
|---|---|
分子量 |
299.54 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-4-chloro-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-5-1-2-7-6-8(12)3-4-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI 键 |
YZWAUQOPDNSDAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CCCBr)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


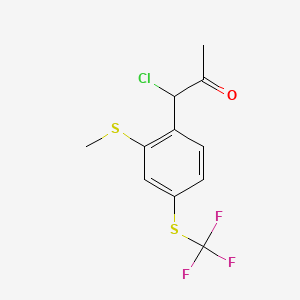
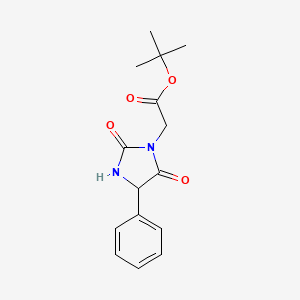
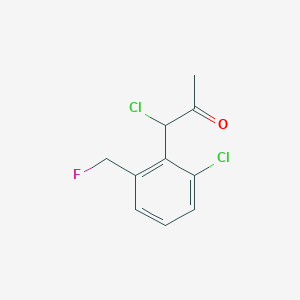
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
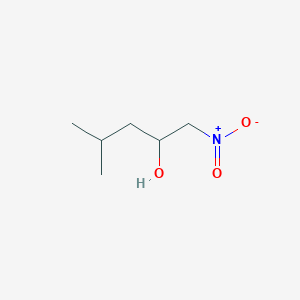

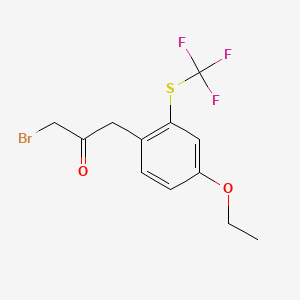

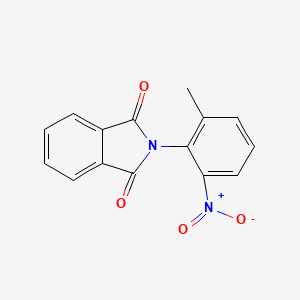
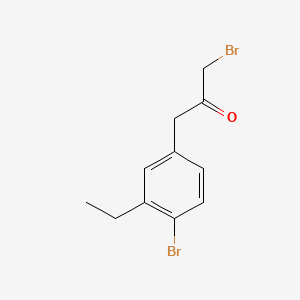
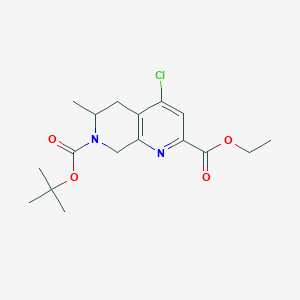
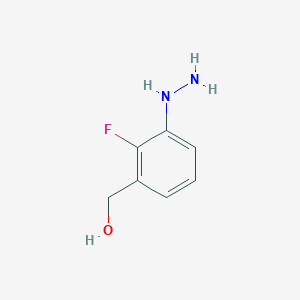
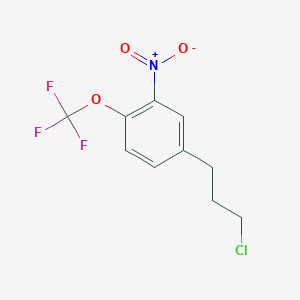
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
